molecular formula C7H3BrF6N2 B13571361 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine

4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine

Cat. No.: B13571361
M. Wt: 309.01 g/mol
InChI Key: NROMUVCIOARUHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine: is a chemical compound that belongs to the class of trifluoromethylated pyridines. This compound is characterized by the presence of a bromine atom at the 4-position and two trifluoromethyl groups at the 3- and 6-positions on a pyridine ring, with an amine group at the 2-position. The trifluoromethyl groups are known to impart unique physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a pyridine derivative. The amine group can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and trifluoromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine is largely dependent on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug development . The bromine atom and amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Comparison: 4-Bromo-3,6-bis(trifluoromethyl)pyridin-2-amine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds with fewer trifluoromethyl groups. The dual trifluoromethylation also imparts distinct electronic properties, making it more suitable for specific applications in medicinal chemistry and agrochemical development .

Properties

Molecular Formula

C7H3BrF6N2

Molecular Weight

309.01 g/mol

IUPAC Name

4-bromo-3,6-bis(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C7H3BrF6N2/c8-2-1-3(6(9,10)11)16-5(15)4(2)7(12,13)14/h1H,(H2,15,16)

InChI Key

NROMUVCIOARUHW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=C1C(F)(F)F)N)C(F)(F)F)Br

Origin of Product

United States

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